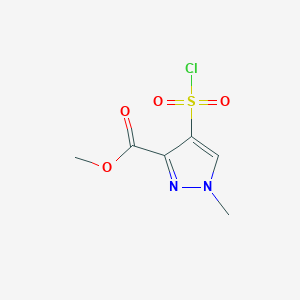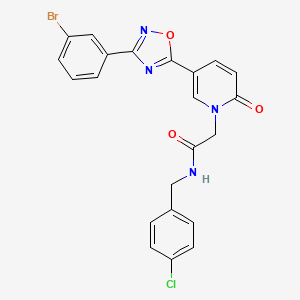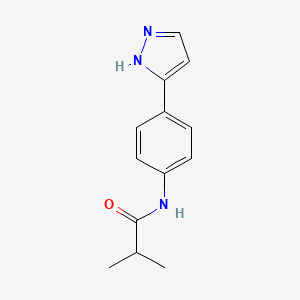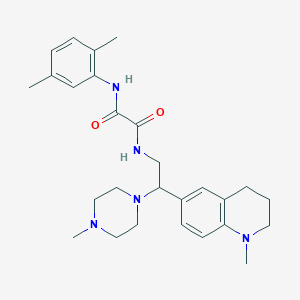![molecular formula C20H27N5O B2397433 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923196-23-0](/img/structure/B2397433.png)
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to pyridine and benzene. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed through experimental analysis. These properties include melting point, boiling point, solubility, and stability .Mécanisme D'action
The mechanism of action of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is its broad spectrum of biological activity. It has been shown to be effective against a wide range of cancer types and viral infections. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be difficult to determine the optimal dosage of this compound for a particular experiment. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine. One area of research is the development of new derivatives of this compound that exhibit even greater biological activity. Another area of research is the development of new methods for delivering this compound to cancer cells and viruses, which could increase its effectiveness.
In addition, there is a need for further research on the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new treatments for cancer and viral infections.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been found to be effective against a number of different types of cancer and viral infections. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for research on this promising compound.
Méthodes De Synthèse
The synthesis of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with N-ethyl-6-methylpyrimidin-4-amine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been found to be effective against a number of different types of cancer, including breast, lung, and colon cancer. It has also been shown to be effective against several viral infections, including herpes simplex virus and human immunodeficiency virus (HIV).
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-5-21-18-13-16(4)22-20(23-18)25-8-6-24(7-9-25)19(26)17-11-14(2)10-15(3)12-17/h10-13H,5-9H2,1-4H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECGAAQEZMGGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)



![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)